molecular formula C18H20N4O2 B2480033 N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide CAS No. 1798731-35-7

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide

Numéro de catalogue B2480033
Numéro CAS: 1798731-35-7
Poids moléculaire: 324.384
Clé InChI: ALKZSXNRYZJPGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mécanisme D'action

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, which can have a range of therapeutic effects. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing GABA levels, this compound can reduce neuronal activity, which can have a range of therapeutic effects, including reducing seizure activity and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound increases GABA levels in the brain, which can reduce neuronal activity and have a range of therapeutic effects. This compound has also been shown to increase the levels of other neurotransmitters, including dopamine and serotonin, which can have additional therapeutic effects. The compound has been shown to have a long half-life, which can make it an attractive candidate for therapeutic use.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has several advantages for lab experiments, including its potency and selectivity as a GABA aminotransferase inhibitor. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Orientations Futures

There are several future directions for research on N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide. One area of interest is its potential use in the treatment of epilepsy, addiction, and anxiety disorders. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for neurotoxicity. Finally, there is a need for the development of new and improved GABA aminotransferase inhibitors with better selectivity and fewer side effects.

Méthodes De Synthèse

The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide involves the reaction of 1-cyano-3-methylcyclohexane with 4-cyanobenzoyl chloride in the presence of a base to form N-(1-cyano-3-methylcyclohexyl)-4-cyanobenzamide. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form this compound, which is the final product.

Applications De Recherche Scientifique

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the main areas of research is epilepsy, where the compound has shown promising results in preclinical studies. This compound has been shown to increase GABA levels in the brain, which can reduce seizure activity. The compound has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. This compound has been shown to reduce cocaine self-administration in preclinical studies, indicating its potential as a treatment for cocaine addiction. Additionally, this compound has been studied for its potential use in the treatment of anxiety disorders, as it has been shown to increase GABA levels in the brain, which can reduce anxiety.

Propriétés

IUPAC Name

4-cyano-N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-3-2-8-18(9-13,12-20)22-16(23)11-21-17(24)15-6-4-14(10-19)5-7-15/h4-7,13H,2-3,8-9,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKZSXNRYZJPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.